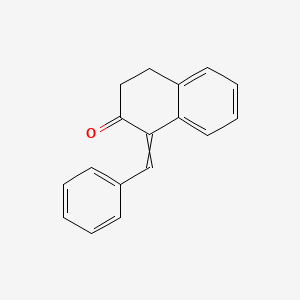
2(1H)-Naphthalenone, 3,4-dihydro-1-(phenylmethylene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Naphthalenone, 3,4-dihydro-1-(phenylmethylene)- is an organic compound that belongs to the class of naphthalenones This compound is characterized by a naphthalene ring system with a phenylmethylene group attached to it
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Naphthalenone, 3,4-dihydro-1-(phenylmethylene)- can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of an aromatic aldehyde with a ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound.
化学反应分析
Types of Reactions
2(1H)-Naphthalenone, 3,4-dihydro-1-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalenones.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalenones
Substitution: Various substituted naphthalenones depending on the substituent introduced.
科学研究应用
2(1H)-Naphthalenone, 3,4-dihydro-1-(phenylmethylene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2(1H)-Naphthalenone, 3,4-dihydro-1-(phenylmethylene)- involves its interaction with various molecular targets. It can bind to specific enzymes and receptors, modulating their activity. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation .
相似化合物的比较
Similar Compounds
3,4-Dihydro-2(1H)-pyridones: These compounds share a similar dihydro structure but differ in the heterocyclic ring system.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring, offering different biological activities.
Uniqueness
2(1H)-Naphthalenone, 3,4-dihydro-1-(phenylmethylene)- is unique due to its naphthalene ring system combined with a phenylmethylene group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
37949-06-7 |
|---|---|
分子式 |
C17H14O |
分子量 |
234.29 g/mol |
IUPAC 名称 |
1-benzylidene-3,4-dihydronaphthalen-2-one |
InChI |
InChI=1S/C17H14O/c18-17-11-10-14-8-4-5-9-15(14)16(17)12-13-6-2-1-3-7-13/h1-9,12H,10-11H2 |
InChI 键 |
VPICIZCKNOTONJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine](/img/structure/B14679582.png)




![oxalic acid;4-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-ynyl]morpholine](/img/structure/B14679609.png)
![N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea](/img/structure/B14679612.png)

![2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine](/img/structure/B14679629.png)


![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)


